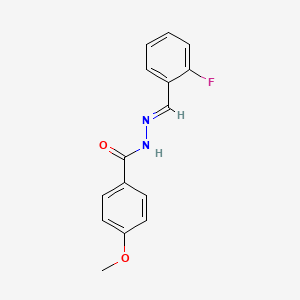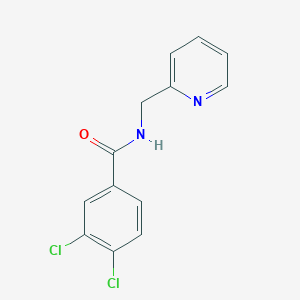![molecular formula C23H38N2O B5511579 2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)
2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol" is a complex organic compound. Its relevance spans various scientific domains, yet the specific literature focusing on this exact compound is limited. The related research often explores structural analogs or derivatives that share functional groups or synthesis pathways, providing insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of compounds akin to "this compound" involves intricate organic reactions, such as ring-closing metathesis and radical cyclization, which afford bicyclic products from α,ω-(phenylseleno) carbonyl compounds. This approach is a testament to the complexity and versatility of synthetic organic chemistry in generating densely functionalized molecular architectures (Clive & Cheng, 2001).
Molecular Structure Analysis
Detailed structural analyses, often employing X-ray crystallography or NMR spectroscopy, are crucial for elucidating the configurations and conformations of complex organic molecules. These studies provide insights into the molecule's stereochemistry and electronic properties, which are essential for understanding its reactivity and interactions with other molecules. Research in this area typically focuses on similar compounds due to the specificity of molecular structures (Zhou et al., 2021).
Chemical Reactions and Properties
The chemical behavior of "this compound" would be influenced by its functional groups, such as the bipiperidinyl moiety and the tertiary alcohol. These groups can undergo various reactions, including nucleophilic substitutions, eliminations, and radical-mediated transformations. Studies on related structures have shown radical-mediated nitrile translocation as a key step in synthesizing novel compounds, highlighting the diverse reactivity of similar molecular frameworks (Organic & Biomolecular Chemistry, 2012).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the presence of an aromatic phenyl group and a bipiperidinyl moiety could affect the compound's polarity, impacting its solubility in different solvents. Comparative studies on butanol isomers and their phenyl derivatives have shed light on how modifications in molecular structure can alter physical properties like solubility and melting point (Grelska et al., 2022).
Chemical Properties Analysis
The chemical properties of "this compound" are dictated by the functional groups present in its structure. The analysis of these properties typically involves studying the compound's reactivity, stability, and interactions with other chemicals. Research on structurally related compounds can provide insights into the reactivity patterns and stability under various conditions, essential for predicting the behavior of the compound in different environments (Zhou et al., 2021).
科学的研究の応用
Molecular Dynamics and Physical Properties
Research on isomeric alcohols, including those with phenyl groups, provides insights into their molecular dynamics under different conditions, including high-pressure scenarios. Studies like those conducted by Kołodziej et al. (2020) on monohydroxy alcohols with a single phenyl group reveal the impact of molecular packing and stiffness on their properties, including intermolecular bonding and crystallization under pressure (Kołodziej et al., 2020).
Fragrance Material Research
The toxicologic and dermatologic review of related compounds, such as 2-methyl-4-phenyl-2-butanol, when used as fragrance ingredients, illustrates the comprehensive safety assessments necessary for their application in consumer products. This type of research, detailed by Scognamiglio et al. (2012), involves evaluating physical properties, acute toxicity, skin irritation, and sensitization data to ensure the safe use of these materials in fragrances (Scognamiglio et al., 2012).
特性
IUPAC Name |
2-methyl-4-[4-[[4-(1-methylpiperidin-4-yl)piperidin-1-yl]methyl]phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O/c1-23(2,26)13-8-19-4-6-20(7-5-19)18-25-16-11-22(12-17-25)21-9-14-24(3)15-10-21/h4-7,21-22,26H,8-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQZHVSBCJLIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCC(CC2)C3CCN(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)


![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)
![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)
![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)
![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)
![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)

![5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)
![(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)
